molecular formula C₃₉H₆₁NO₄Si B1139780 3-O-(tert-Butyldimethylsilyloxy)-2-Fmoc-erythro-sphingosine CAS No. 149035-77-8

3-O-(tert-Butyldimethylsilyloxy)-2-Fmoc-erythro-sphingosine

Cat. No.: B1139780
CAS No.: 149035-77-8
M. Wt: 635.99
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-O-(tert-Butyldimethylsilyloxy)-2-Fmoc-erythro-sphingosine is a chemically modified derivative of sphingosine, a naturally occurring sphingolipid. This compound is notable for its role in various biochemical and pharmacological research applications, particularly due to its unique structural properties and biological activities .

Preparation Methods

The synthesis of 3-O-(tert-Butyldimethylsilyloxy)-2-Fmoc-erythro-sphingosine typically involves the protection of the hydroxyl group at the C-3 position of erythro-sphingosine with a tert-butyldimethylsilyl (TBDMS) group. This is achieved using tert-butyldimethylsilyl chloride (TBDMS-Cl) and a base such as triethylamine. The protected erythro-sphingosine is then reacted with the silylating agent tert-butyldimethylsilyl trifluoromethanesulfonate (TBDMSOTf) to introduce the TBDMS group at the C-3 position. The final product is obtained by deprotection of the TBDMS group using an acid such as trifluoroacetic acid (TFA) or hydrofluoric acid (HF).

Chemical Reactions Analysis

3-O-(tert-Butyldimethylsilyloxy)-2-Fmoc-erythro-sphingosine undergoes various chemical reactions, including:

Scientific Research Applications

3-O-(tert-Butyldimethylsilyloxy)-2-Fmoc-erythro-sphingosine is widely used in scientific research due to its unique properties and effects. It has been employed in:

Mechanism of Action

The mechanism of action of 3-O-(tert-Butyldimethylsilyloxy)-2-Fmoc-erythro-sphingosine involves its interaction with various molecular targets and pathways. It acts as a selective inhibitor of protein kinase C activity and phorbol dibutyrate binding in vitro in human platelets. This compound does not inhibit protein kinase A or myosin light chain kinase, although it inhibits calmodulin-dependent enzymes .

Comparison with Similar Compounds

3-O-(tert-Butyldimethylsilyloxy)-2-Fmoc-erythro-sphingosine can be compared with other sphingosine derivatives, such as:

This compound’s unique combination of the TBDMS and Fmoc groups distinguishes it from other sphingosine derivatives, providing specific advantages in research applications.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(E,2S,3R)-3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxyoctadec-4-en-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H61NO4Si/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-28-37(44-45(5,6)39(2,3)4)36(29-41)40-38(42)43-30-35-33-26-22-20-24-31(33)32-25-21-23-27-34(32)35/h19-28,35-37,41H,7-18,29-30H2,1-6H3,(H,40,42)/b28-19+/t36-,37+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCAJQRDYWOKNL-LKTVSZBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H61NO4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

636.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.